molecular formula C11H10O4 B14808288 3-Cyclopropoxy-4-formylbenzoic acid

3-Cyclopropoxy-4-formylbenzoic acid

Cat. No.: B14808288
M. Wt: 206.19 g/mol
InChI Key: YEIATIPAVWXERX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropoxy-4-formylbenzoic acid: is an organic compound with the molecular formula C11H10O4 and a molecular weight of 206.19 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a formyl group attached to a benzoic acid core. It is a derivative of benzoic acid and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-4-formylbenzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-formylbenzoic acid with cyclopropyl alcohol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions and may require the use of a dehydrating agent to facilitate the formation of the cyclopropoxy group .

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropoxy-4-formylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 3-Cyclopropoxy-4-carboxybenzoic acid.

    Reduction: 3-Cyclopropoxy-4-hydroxymethylbenzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Cyclopropoxy-4-formylbenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving formyl groups. It is also employed in the development of enzyme inhibitors and other bioactive molecules .

Medicine: Its unique structure allows for the exploration of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of novel catalysts and polymer additives .

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-formylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The cyclopropoxy group may enhance the compound’s binding affinity and selectivity for its target .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

3-cyclopropyloxy-4-formylbenzoic acid

InChI

InChI=1S/C11H10O4/c12-6-8-2-1-7(11(13)14)5-10(8)15-9-3-4-9/h1-2,5-6,9H,3-4H2,(H,13,14)

InChI Key

YEIATIPAVWXERX-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)C(=O)O)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.